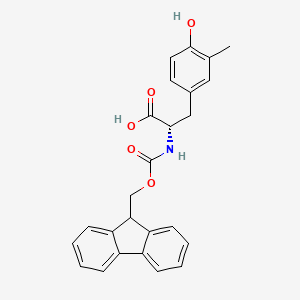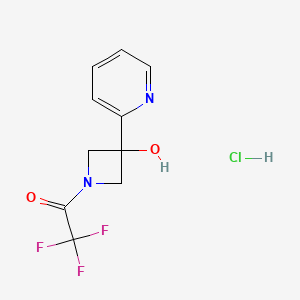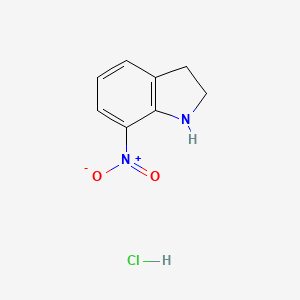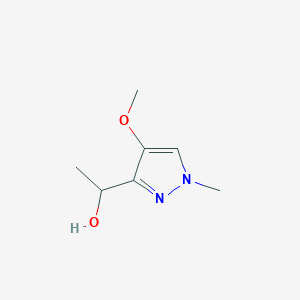
Fmoc-L-Tyr(3-Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Tyr(3-Me)-OH, otherwise known as N-Fmoc-3-methyl-L-tyrosine, is an amino acid derivative used in peptide synthesis and protein engineering. This derivative has a wide range of applications in the field of biochemistry, including its uses in the synthesis of peptides and proteins, as well as its potential applications in drug design and drug delivery. This compound has several unique properties that make it an attractive option for researchers.
Scientific Research Applications
Fmoc-L-Tyr(3-Me)-OH has a wide range of applications in the field of biochemistry. It is used in the synthesis of peptides and proteins, as well as in drug design and drug delivery. This compound is also used in the study of enzyme kinetics and protein-protein interactions, as it can be used to modify proteins and peptides to alter their properties. Additionally, this compound is used in the study of protein folding and conformational changes, as it can be used to modify the structure of proteins to study their folding and conformational changes.
Mechanism of Action
Advantages and Limitations for Lab Experiments
Fmoc-L-Tyr(3-Me)-OH has several advantages for lab experiments. It is easy to use and is relatively inexpensive. Additionally, it is a selective protecting group that can be used to selectively protect specific amino acids during peptide and protein synthesis. However, this compound also has some limitations. For example, it can be difficult to remove the Fmoc group from proteins and peptides, and it can also be difficult to control the extent of protection.
Future Directions
Fmoc-L-Tyr(3-Me)-OH has a wide range of potential future applications. For example, it could be used to study the effects of protein modifications on enzyme kinetics and protein-protein interactions. Additionally, it could be used to modify peptides and proteins to alter their properties, such as their solubility, stability, and bioavailability. Additionally, this compound could be used to study the effects of protein modifications on protein folding and conformational changes. Finally, this compound could be used to develop new drug delivery systems and drug design strategies.
Synthesis Methods
Fmoc-L-Tyr(3-Me)-OH is synthesized using a process called Fmoc (fluorenylmethyloxycarbonyl) protection. This process involves the addition of a protecting group, such as Fmoc, to an amino acid, such as tyrosine, to form an Fmoc-protected amino acid. The Fmoc group is then removed with a base, such as piperidine, to yield the desired this compound product. This process is commonly used in peptide and protein synthesis, as it allows for the selective protection of specific amino acids.
Biochemical Analysis
Biochemical Properties
N-Fmoc-3-methyl-L-tyrosine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Cellular Effects
N-Fmoc-3-methyl-L-tyrosine influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the type of cell and the specific cellular processes involved .
Molecular Mechanism
The mechanism of action of N-Fmoc-3-methyl-L-tyrosine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-Fmoc-3-methyl-L-tyrosine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Fmoc-3-methyl-L-tyrosine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Fmoc-3-methyl-L-tyrosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Fmoc-3-methyl-L-tyrosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Fmoc-3-methyl-L-tyrosine and its effects on activity or function can vary. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABCNXHTKWOPO-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)






![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)